An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-6-methyl-3-hydroxypyridine (Emoxypine)
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-6-methyl-3-hydroxypyridine (Emoxypine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmacology, the exploration of synthetic compounds with significant therapeutic potential is a cornerstone of drug discovery and development. Among these, 2-ethyl-6-methyl-3-hydroxypyridine, widely known by its non-proprietary name Emoxypine, has garnered considerable attention for its antioxidant and neuroprotective properties.[1][2] This technical guide serves as a comprehensive resource on the core physicochemical properties of Emoxypine, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective study and application.
It is important to address a potential point of confusion regarding the nomenclature of this compound. While the user's query specified "5-Ethyl-3-hydroxy-2-methylpyridine," the vast body of scientific literature and commercially available standards overwhelmingly refer to the pharmacologically active isomer as 2-ethyl-6-methyl-3-hydroxypyridine (CAS Number: 2364-75-2).[2][3] This guide will focus on the latter, well-documented compound, also known by trade names such as Mexidol®.[4][5]
This document provides a detailed examination of Emoxypine's structural and physicochemical characteristics, including its acidic/basic nature (pKa), lipophilicity (logP), solubility, and spectral properties. Furthermore, it delves into the experimental methodologies for determining these parameters and discusses the compound's stability and synthesis.
Core Physicochemical Properties
A thorough understanding of a drug candidate's physicochemical properties is paramount in predicting its pharmacokinetic and pharmacodynamic behavior. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Table 1: Key Physicochemical Identifiers for 2-Ethyl-6-methyl-3-hydroxypyridine
| Property | Value | Source(s) |
| IUPAC Name | 2-ethyl-6-methylpyridin-3-ol | [3] |
| Common Names | Emoxypine, Mexidol | [4][5] |
| CAS Number | 2364-75-2 | [3] |
| Molecular Formula | C₈H₁₁NO | [2][3] |
| Molecular Weight | 137.18 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2] |
Acidity and Basicity (pKa)
The ionization state of a molecule at physiological pH is a critical determinant of its solubility, permeability across biological membranes, and receptor binding. The pKa value quantifies the strength of an acid or base. For 2-ethyl-6-methyl-3-hydroxypyridine, the presence of both a phenolic hydroxyl group and a pyridine nitrogen atom imparts amphoteric properties.
The pyridine nitrogen can be protonated, exhibiting basic character, while the hydroxyl group can be deprotonated, showing acidic character.
Predicted pKa:
-
A predicted pKa value for the protonated pyridine nitrogen is approximately 10.59.[6]
The tautomeric equilibrium between the 3-hydroxypyridine and the zwitterionic 3-pyridone form can be influenced by the solvent environment.[7][8][9] In aqueous solutions, the equilibrium can shift, affecting the observed pKa values.[10]
Experimental Protocol: Potentiometric Titration for pKa Determination
The pKa of an ionizable compound can be accurately determined using potentiometric titration. This method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh a sample of 2-ethyl-6-methyl-3-hydroxypyridine and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of hydrochloric acid to determine the pKa of the pyridine nitrogen, and with a standardized solution of sodium hydroxide to determine the pKa of the hydroxyl group.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is its preference for a nonpolar (lipid-like) environment versus a polar (aqueous) environment. LogP is a crucial parameter for predicting a drug's ability to cross cell membranes and the blood-brain barrier.
Calculated LogP:
-
XLogP3: 1.7[11]
A LogP value in this range suggests that Emoxypine has a balanced hydrophilic-lipophilic character, which is often desirable for oral bioavailability and central nervous system penetration.[12]
Experimental Protocol: Shake-Flask Method for LogP Determination
The shake-flask method is the traditional and most widely accepted method for the experimental determination of LogP.[13][14]
Methodology:
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, typically at pH 7.4 to mimic physiological conditions).[15][16]
-
Partitioning: Dissolve an accurately weighed amount of 2-ethyl-6-methyl-3-hydroxypyridine in one of the phases. Add a known volume of the second phase.
-
Equilibration: Vigorously shake the mixture for a predetermined period to allow for the partitioning of the compound between the two phases to reach equilibrium. Subsequently, centrifuge the mixture to ensure complete phase separation.
-
Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Solubility
Solubility is a critical physicochemical property that affects a drug's dissolution rate and, consequently, its bioavailability. The solubility of Emoxypine, particularly its succinate salt, is an important consideration for formulation development.
-
Emoxypine Succinate: This salt form exhibits high solubility in water and ethanol.[17]
The formation of salts, such as with dicarboxylic acids (e.g., maleic, malonic, adipic acids), has been shown to significantly increase the aqueous solubility of Emoxypine by more than 30 times compared to its free base form.[1]
Experimental Protocol: Equilibrium Solubility Determination
The equilibrium solubility of a compound is determined by creating a saturated solution and measuring the concentration of the dissolved solute.
Methodology:
-
Sample Preparation: Add an excess amount of 2-ethyl-6-methyl-3-hydroxypyridine to a known volume of the desired solvent (e.g., water, phosphate buffer at various pH values, ethanol) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it to remove any suspended particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).
Structural Elucidation and Spectral Properties
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of 2-ethyl-6-methyl-3-hydroxypyridine would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene and methyl protons of the ethyl group, the protons of the methyl group on the ring, and the hydroxyl proton. The exact chemical shifts and coupling patterns are dependent on the solvent used.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring and the ethyl and methyl substituents. The chemical shifts provide information about the electronic environment of each carbon.[11][18][19][20][21]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[22][23][24] The IR spectrum of 2-ethyl-6-methyl-3-hydroxypyridine would be expected to show characteristic absorption bands for:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl and methyl groups, and above 3000 cm⁻¹ for the aromatic C-H bonds.
-
C=C and C=N stretching: Bands in the aromatic region of 1400-1600 cm⁻¹.
-
C-O stretching: A band in the region of 1200-1300 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.[22][23][24][25] 2-ethyl-6-methyl-3-hydroxypyridine, with its substituted pyridine ring, is expected to exhibit characteristic absorption maxima in the UV region. A patent for a synthesis method mentions a wavelength of 241 nm for HPLC detection.[26] The UV spectrum of a related derivative, 2-ethyl-6-methylpyridinol-3-yl thioctate, in 95% ethanol shows a maximum absorption (λmax) at 332 nm.[27] The tautomeric equilibrium of 3-hydroxypyridines can be studied by observing the characteristic absorption peaks of the different forms.[10]
Stability
The stability of an active pharmaceutical ingredient (API) is a critical factor that influences its shelf-life, formulation, and storage conditions. Stability studies are conducted to understand how the quality of the API varies under the influence of environmental factors such as temperature, humidity, and light.
Emoxypine is reported to be sensitive to light.[28] The succinate salt is generally a stable, white crystalline powder.[17] Stability-indicating analytical methods, such as HPLC, are essential for detecting and quantifying any degradation products that may form over time.[29][30][31][32][33]
Experimental Protocol: Forced Degradation Study
Forced degradation studies are performed to identify the likely degradation products and to establish the degradation pathways of the drug substance. This information is crucial for developing stability-indicating analytical methods.
Methodology:
-
Stress Conditions: Subject solutions of 2-ethyl-6-methyl-3-hydroxypyridine to various stress conditions, including:
-
Acidic hydrolysis: Treat with a solution of hydrochloric acid.
-
Alkaline hydrolysis: Treat with a solution of sodium hydroxide.
-
Oxidative degradation: Treat with a solution of hydrogen peroxide.
-
Thermal degradation: Heat the solid or a solution of the compound.
-
Photodegradation: Expose a solution of the compound to UV light.
-
-
Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify any degradation products.
Synthesis
The synthesis of 2-ethyl-6-methyl-3-hydroxypyridine is of significant interest for its commercial production. Several methods have been reported, with a common route involving the reaction of 2,6-lutidine with various reagents.[28] A patented method describes the synthesis from 5-methyl-2-propionylfuran and aqueous ammonia in an autoclave under high pressure and temperature.[26][27][34]
Synthesis Protocol Outline: A common industrial synthesis involves the following key steps:
-
Reaction: 5-methyl-2-propionylfuran is reacted with an aqueous solution of ammonia in an autoclave in the presence of a catalyst at elevated temperature (150-200°C) and pressure (25-50 kgf/cm²).[34]
-
Isolation of Technical Product: After the reaction, the mixture is cooled, and the precipitated technical grade 2-ethyl-6-methyl-3-hydroxypyridine is isolated by filtration.[34]
-
Purification: The crude product is then purified, often by conversion to its hydrochloride salt, followed by treatment with activated carbon for decolorization, and subsequent recrystallization. The pure hydrochloride salt can then be converted back to the free base.[34]
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of 2-ethyl-6-methyl-3-hydroxypyridine (Emoxypine). The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this promising therapeutic agent. A thorough understanding of its pKa, logP, solubility, spectral characteristics, stability, and synthesis is fundamental to advancing its journey from the laboratory to potential clinical applications. The provided experimental frameworks offer a solid foundation for the consistent and reliable characterization of this important molecule.
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